Tetrasodium;hydrogen peroxide;phosphonato phosphate

Vue d'ensemble

Description

Tetrasodium;hydrogen peroxide;phosphonato phosphate is a chemical compound with the molecular formula H2Na4O9P2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a stabilizing agent and has significant importance due to its ability to undergo various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of tetrasodium;hydrogen peroxide;phosphonato phosphate involves the reaction of hydrogen peroxide with phosphonic acid and sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{H}_2\text{O}_2 + \text{H}_3\text{PO}_3 + 4\text{NaOH} \rightarrow \text{Na}_4\text{P}_2\text{O}_9 + 4\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to maximize yield and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrasodium;hydrogen peroxide;phosphonato phosphate undergoes several types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.

Reduction: It can also participate in reduction reactions under specific conditions.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

The common reagents used in reactions with this compound include acids, bases, and other oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound may produce various oxidized products, while in reduction reactions, it may yield reduced forms of the substrates.

Applications De Recherche Scientifique

Chemical Properties and Structure

Tetrasodium hydrogen peroxide phosphonato phosphate is a complex phosphonate compound characterized by its ability to stabilize hydrogen peroxide and act as a sequestering agent. Its molecular structure allows it to interact effectively with metal ions, making it valuable in various applications.

Scientific Research Applications

Buffering Agent : TSPP is often used in biochemical research as a buffering agent to maintain pH levels in solutions. It helps stabilize the ionic strength of solutions, which is crucial for various biochemical assays and experiments.

Microbial Studies : In microbiology, TSPP can be utilized to extract microcystins from soil samples. The compound's ability to chelate metal ions enhances the extraction process, improving the accuracy of microbial studies .

Analytical Chemistry : TSPP serves as a dispersing agent in analytical chemistry, facilitating the analysis of complex mixtures by preventing particle aggregation and ensuring uniform distribution in solution .

Industrial Applications

Water Treatment : TSPP is employed in water treatment processes due to its scale inhibition properties. It prevents the precipitation of calcium and magnesium ions, which can lead to scaling in pipes and equipment. This application is particularly relevant in industrial cooling systems and boiler operations .

Detergents and Cleaning Agents : As a component of detergents, TSPP enhances cleaning efficiency by sequestering metal ions that interfere with surfactant action. It also improves the stability of cleaning formulations by preventing the formation of insoluble precipitates .

Food Industry : In food processing, TSPP acts as a texturizer and emulsifier, improving the quality and shelf life of products such as processed meats and seafood. It helps retain moisture and enhances texture by interacting with proteins .

Case Studies

Environmental Considerations

While TSPP has numerous beneficial applications, its use must be managed carefully due to potential environmental impacts. The phosphate content can contribute to eutrophication if released into water bodies without adequate treatment. Therefore, regulatory measures are essential to mitigate these effects while harnessing the compound's advantages.

Mécanisme D'action

The mechanism of action of tetrasodium;hydrogen peroxide;phosphonato phosphate involves its ability to stabilize hydrogen peroxide and other reactive oxygen species. The compound interacts with these species, preventing their decomposition and enhancing their stability. This stabilization is achieved through the formation of stable complexes with the reactive species, thereby reducing their reactivity and prolonging their shelf life .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrasodium pyrophosphate: Similar in structure and used as a stabilizing agent in various applications.

Sodium tripolyphosphate: Another phosphate compound with similar stabilizing properties.

Sodium hexametaphosphate: Used in similar applications but with different chemical properties.

Uniqueness

Tetrasodium;hydrogen peroxide;phosphonato phosphate is unique due to its specific combination of hydrogen peroxide and phosphonato phosphate, which provides enhanced stabilizing properties compared to other similar compounds. Its ability to stabilize reactive oxygen species makes it particularly valuable in applications where stability is crucial .

Activité Biologique

Tetrasodium hydrogen peroxide phosphonato phosphate (THPP) is a compound that combines the properties of hydrogen peroxide with phosphonates, which are known for their diverse biological activities. This article explores the biological activity of THPP, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

THPP is characterized by the presence of both hydrogen peroxide and phosphonate groups. The structural formula can be represented as:

This compound exhibits strong oxidizing properties due to the hydrogen peroxide component, while the phosphonate group contributes to its stability and solubility in aqueous environments.

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- THPP has demonstrated significant antimicrobial effects against a variety of pathogens. The oxidative stress generated by hydrogen peroxide can damage cellular components, leading to cell death in bacteria and fungi.

- Studies have shown that THPP is effective against Escherichia coli and Staphylococcus aureus, where it disrupts cell membranes and inhibits metabolic processes .

-

Antioxidant Properties :

- Interestingly, while hydrogen peroxide is typically associated with oxidative stress, THPP may also exhibit antioxidant properties in certain contexts, potentially protecting cells from oxidative damage .

- This dual role suggests that THPP could be utilized in formulations aimed at both antimicrobial action and cellular protection.

-

Cell Signaling :

- Phosphonates are known to interact with various biological systems, influencing signaling pathways. Research indicates that THPP may modulate pathways related to inflammation and apoptosis .

- The phosphonate group can mimic natural phosphate esters, allowing THPP to interfere with enzyme activities involved in critical cellular functions.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of THPP as a disinfectant in clinical settings. Results indicated a 99% reduction in bacterial load on surfaces treated with THPP compared to untreated controls. The study highlighted its potential as a safe alternative to traditional bleach products .

- In Vitro Cytotoxicity Assay : In another investigation, THPP was tested for cytotoxic effects on human cell lines. The results showed that at low concentrations, THPP did not induce significant cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

Toxicological Assessments

- Toxicological evaluations have indicated that THPP has a low toxicity profile when administered at recommended dosages. Long-term studies suggest no adverse effects on reproductive health or developmental processes in animal models .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | Na₄[H₂PO₄(O₂H)₂] |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Cytotoxicity | Low at therapeutic doses |

| Potential Applications | Disinfectant, antioxidant formulations |

Propriétés

IUPAC Name |

tetrasodium;hydrogen peroxide;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2.H2O2/c;;;;1-8(2,3)7-9(4,5)6;1-2/h;;;;(H2,1,2,3)(H2,4,5,6);1-2H/q4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAFQHZBMJODBO-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

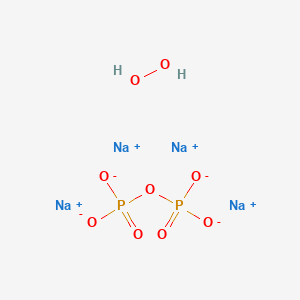

OO.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Na4O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934790 | |

| Record name | Sodium diphosphate--hydrogen peroxide (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15362-88-6 | |

| Record name | Tetrasodium diphosphate, compound with dihydrogen peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015362886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium diphosphate--hydrogen peroxide (4/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium diphosphate, compound with dihydrogen peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.